BENGHE Methodological & Application

Check Availability & Pricing

Application Note and Protocol for N-Nitroso
Fluoxetine Impurity Testing in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment
of depression and other psychiatric disorders. Recently, the presence of nitrosamine impurities
in various pharmaceutical products has become a significant concern for regulatory agencies
and manufacturers worldwide due to their potential carcinogenic properties. N-Nitroso
Fluoxetine is a potential impurity that can form during the synthesis or storage of fluoxetine.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug
products to ensure patient safety. This document provides a detailed protocol for the
determination of N-Nitroso Fluoxetine in fluoxetine tablets using Liquid Chromatography with
tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

[2]

The FDA has set a recommended acceptable intake (Al) limit for N-Nitroso-Fluoxetine. This
underscores the importance of having a robust and validated analytical method to monitor and
control this impurity in fluoxetine drug products.

Analytical Methodology: LC-MS/MS

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method
for the trace-level quantification of nitrosamine impurities due to its high sensitivity and
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specificity.[1] This technique allows for the separation of the target analyte from the drug
substance and other matrix components, followed by its unambiguous detection and
quantification.

Experimental Protocol 1: LC-MS/MS Method

This protocol is based on a method developed for the determination of N-Nitroso Fluoxetine in
fluoxetine drug substance and tablets.

1. Materials and Reagents

* N-Nitroso Fluoxetine reference standard

» N-Nitroso Fluoxetine-d5 isotope-labeled internal standard (IS)
» Fluoxetine tablets

e Methanol (HPLC grade)

o Acetonitrile (HPLC grade)

o Ammonium formate (reagent grade)

o Deionized water (resistivity = 18 MQ-cm at 25°C)
e Formic acid (LC-MS grade)

e Volumetric flasks (10 mL, amber)

o Centrifuge tubes (15 mL, PP)

e Syringe filters (0.22 ym, PVDF)

2. Instrumentation

e Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray
ionization (ESI) source.

w

. Preparation of Solutions
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Internal Standard (IS) Stock Solution: Accurately weigh about 2.5 mg of N-Nitroso
Fluoxetine-d5 and dissolve in methanol in a 10 mL volumetric flask.

Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with methanol.

Standard Stock Solution: Accurately weigh about 5 mg of N-Nitroso Fluoxetine and
dissolve in methanol in a 10 mL volumetric flask.

Calibration Curve Standards (1-40 ng/mL): Prepare a series of calibration standards by
diluting the standard stock solution with methanol to final concentrations of 1, 5, 10, 20, and
40 ng/mL. Each standard should also contain the internal standard at a concentration of 1
ng/mL.

Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Filter
through a 0.22 ym membrane filter.

Mobile Phase B: Acetonitrile.

. Sample Preparation

Accurately weigh and transfer a portion of powdered tablets equivalent to about 100 mg of
fluoxetine into a 15 mL centrifuge tube.

Add 1.0 mL of the internal standard working solution (10 ng/mL) and 9.0 mL of methanol.

Vortex the tube for 1 minute to ensure thorough mixing.

Sonicate the sample for 5 minutes.

Centrifuge at 3000 xg for 5 minutes.

Filter the supernatant through a 0.22 ym PVDF syringe filter into an autosampler vial.

. LC-MS/MS Operating Conditions
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Parameter

Value

LC Column

Symmetry C18, 3.5 um, 4.6 mm i.d. x 150 cm

Column Temperature

40°C

Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Flow Rate 0.8 mL/min

Injection Volume 5pL

lonization Mode ESI+

lon Source Temperature 500°C

lon Spray Voltage 5.5 kv

Detection Mode

Multiple Reaction Monitoring (MRM)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0-2.0 35 65
20-7.0 35 -5 65 - 95
7.0-9.0 5 95
9.0-9.1 5-35 95 - 65
9.1-12.0 35 65

MRM Transitions:
Analyte Precursor lon (m/z) Product lon (m/z)
N-Nitroso Fluoxetine 339 177 (Quantitative)
N-Nitroso Fluoxetine 339 117 (Qualitative)
N-Nitroso Fluoxetine-d5 (IS) 344 182
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6. Data Analysis

o Establish a calibration curve by plotting the peak area ratio of N-Nitroso Fluoxetine to the
internal standard against the concentration of the calibration standards.

e Calculate the concentration of N-Nitroso Fluoxetine in the sample solution from the
calibration curve.

e The amount of N-Nitroso Fluoxetine in the sample is calculated using the following formula:
Amount (pg/g) = (C x V) / M Where: C = Concentration of N-Nitroso Fluoxetine in the
sample solution (ng/mL) V = Final volume of the sample (mL) M = Weight of the sample (g)

Experimental Protocol 2: Alternative LC-MS/MS Method

This protocol presents a slightly different validated LC-MS/MS method.

1. Materials and Reagents

e As listed in Experimental Protocol 1.

2. Instrumentation

e LC-MS/MS system (e.g., Shimadzu HPLC + Sciex QTrap 5500).

3. Preparation of Solutions

e Stock Solution (100 pg/mL): Prepare a stock solution of N-Nitroso Fluoxetine in methanol.

» Calibration Solutions: Prepare calibration solutions in the range of 0.05 to 8.0 ng/mL by
diluting the stock solution with a mixture of acetonitrile and water (80:20 v/v).

4. Sample Preparation
» Homogenize fluoxetine tablets.
» Weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.

e Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).
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¢ \ortex the mixture.

e Treat in an ultrasonic bath for 10 minutes.

« Filter the solution through a membrane filter into an HPLC vial.

5. LC-MS/MS Operating Conditions

Parameter Value

LC Column XTerra MS C18, 3.5 um, 3.0 x 100 mm
Mobile Phase A Water with 0.1% Formic acid

Mobile Phase B Acetonitrile

Detection Mode MRM

MRM Transition:

Analyte Precursor lon (m/z) Product lon (m/z)

N-Nitroso Fluoxetine 339 177

Method Validation Summary

A comprehensive validation of the analytical method should be performed according to the
International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the
intended purpose. Key validation parameters include specificity, limit of detection (LOD), limit of
guantitation (LOQ), linearity, accuracy, and precision.

Quantitative Data Summary
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Validation Parameter Method 1 Method 2
Limit of Quantitation (LOQ) 0.1 pg/g 0.09 ppm

Limit of Detection (LOD) - 0.03 ppm
Linearity Range 1-40 ng/mL 0.5-100 ng/mL
Correlation Coefficient (r2) >0.99 >0.99
Accuracy (Recovery) - 93 - 96%

Precision (Repeatability,
%RSD)

2.0%

Note: The data for Method 1 is based on a method for the drug substance, while Method 2 data
is from a study on tablets. A full validation study should be conducted for the specific tablet

formulation being tested.

Experimental Workflow and Signaling Pathway
Diagrams

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8145674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sample Preparation LC-MS/MS Analysis Data Analysis

SXE | s |- camtoncive |- cmtnen |

Risk Assessment

Fluoxetine API Nitrosating Agents Reaction Conditions
(Secondary Amine) (e.g., Nitrites) (e.g., pH, Temperature)

Impurity Formation

N-Nitroso Fluoxetine Formation

Control

Analytical Testing
(LC-MS/MS)

Specification Setting
(< Al Limit)

Manufacturing Process Control

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note and Protocol for N-Nitroso Fluoxetine
Impurity Testing in Tablets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8145674#protocol-for-n-nitroso-fluoxetine-impurity-
testing-in-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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